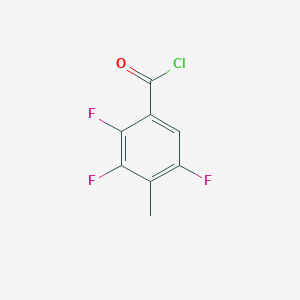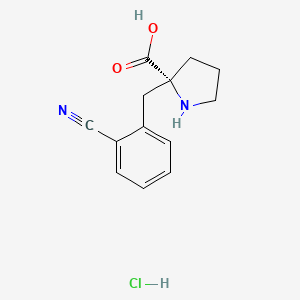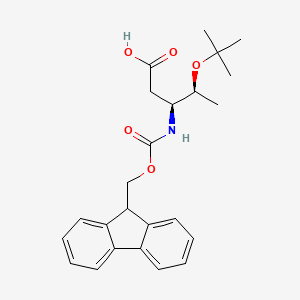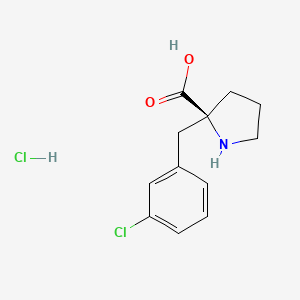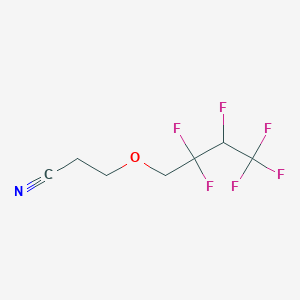
3-(2,2,3,4,4,4-Hexafluorobutoxy)propionitrile, 98%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,2,3,4,4,4-Hexafluorobutoxy)propionitrile, also known as 3-HFBPN, is an organic compound with a wide range of applications in the field of scientific research. It is a versatile compound with a wide range of uses, from its use as a solvent in chemical synthesis to its applications in biochemistry and physiology. This article will provide an overview of the synthesis methods, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions for 3-HFBPN.
Applications De Recherche Scientifique
Environmental Degradation and Toxicity Studies
Polyfluoroalkyl chemicals, including compounds like 3-(2,2,3,4,4,4-hexafluorobutoxy)propionitrile, have been the subject of environmental research due to their persistence and potential toxicity. Studies have focused on the microbial degradation of polyfluoroalkyl chemicals to understand their environmental fate. Microbial degradation pathways, half-lives, and the formation of perfluoroalkyl acids (PFAAs) from precursors are critical for evaluating environmental impacts. These compounds, due to their strong carbon-fluorine bonds, resist typical degradation processes, leading to concerns about their accumulation and effects in the environment (Liu & Avendaño, 2013).
Novel PFAS Alternatives and Health Risks
With the increasing regulation of well-known perfluorinated compounds like PFOA and PFOS, attention has shifted to novel per- and polyfluoroalkyl substances (PFAS), which might include 3-(2,2,3,4,4,4-hexafluorobutoxy)propionitrile or its derivatives. These alternatives are being studied for their environmental distribution, persistence, and potential health risks. Early research indicates that these new compounds might pose comparable or even more severe health risks than their predecessors, necessitating further toxicological studies to confirm their safety (Wang et al., 2019).
Removal and Treatment Technologies
The environmental persistence and potential toxicity of PFAS, including possible derivatives of 3-(2,2,3,4,4,4-hexafluorobutoxy)propionitrile, have prompted research into effective removal and treatment technologies. Novel treatment approaches, such as advanced adsorption techniques, high-pressure membrane filtrations, and degradation technologies, are being explored for their effectiveness in removing these contaminants from water and wastewater. Conventional treatment methods are generally ineffective against PFAS, highlighting the need for innovative solutions to address the challenges posed by these "forever chemicals" (Vakili et al., 2021).
Immunotoxicity and Public Health Implications
The immunotoxicity of perfluorinated compounds, potentially including derivatives of 3-(2,2,3,4,4,4-hexafluorobutoxy)propionitrile, is an area of growing concern. Evidence suggests that PFCs may affect both cell-mediated and humoral immunity, leading to decreased immune responses and increased vulnerability to infections and diseases. These findings underscore the importance of understanding the immunological effects of PFCs to assess their potential risks to human health and guide regulatory actions (Corsini et al., 2014).
Propriétés
IUPAC Name |
3-(2,2,3,4,4,4-hexafluorobutoxy)propanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F6NO/c8-5(7(11,12)13)6(9,10)4-15-3-1-2-14/h5H,1,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTBVKWSTVYTUJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCC(C(C(F)(F)F)F)(F)F)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F6NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,4-Dihydroxy-6-[2-(4-hydroxy-phenyl)-ethyl]-benzoic acid methyl ester](/img/structure/B6343342.png)
![[2-(4-Amino-phenyl)-2-oxo-ethyl]-triphenyl-phosphonium bromide](/img/structure/B6343343.png)
![Carbonic acid 3-[4-(acridine-9-carbonyl)-piperazin-1-yl]-phenyl ester benzyl ester](/img/structure/B6343351.png)
![Benzoic acid 3-[4-(acridine-9-carbonyl)-piperazin-1-yl]-phenyl ester](/img/structure/B6343359.png)
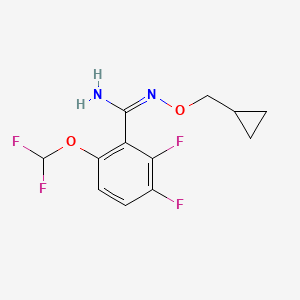

![7-Pyridin-4-yl-pyrido[2,3-d]pyrimidin-2-ylamine](/img/structure/B6343371.png)
